Technical Guide: Physical and Chemical Properties of 3,5-Diiodobenzaldehyde
Technical Guide: Physical and Chemical Properties of 3,5-Diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3,5-Diiodobenzaldehyde. This compound serves as a crucial intermediate in various organic syntheses, particularly in the development of pharmaceuticals such as thyroid hormone analogs.[1] The data and protocols presented herein are intended to support research and development activities by providing a reliable reference for the handling, characterization, and application of this versatile molecule.
Physical and Chemical Properties
The fundamental physical and chemical properties of 3,5-Diiodobenzaldehyde are summarized in the table below. These properties are essential for its identification, purification, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₄I₂O | [2] |
| Molecular Weight | 357.91 g/mol | [2] |
| Appearance | White to Yellow Solid | [1][3] |
| Melting Point | 133-134 °C | [3][4] |
| Boiling Point (Predicted) | 357.8 ± 32.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 2.464 ± 0.06 g/cm³ | [3][4] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. | [5] |
| Storage | 2-8°C, dry, airtight, under inert gas (Nitrogen or Argon). | [1][3] |
Spectral Data
While specific experimental spectra for 3,5-Diiodobenzaldehyde are not widely published, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton, typically in the region of 9-10 ppm. The aromatic region would likely display two signals corresponding to the protons on the di-substituted ring.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde group, generally found between 190 and 200 ppm. Additional peaks will be present in the aromatic region, corresponding to the carbon atoms of the benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons, as well as C=C stretching of the aromatic ring, are also expected.[6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (357.91 g/mol ).[2] The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of organic compounds like 3,5-Diiodobenzaldehyde.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the 3,5-Diiodobenzaldehyde sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[7] A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (for liquids)
While 3,5-Diiodobenzaldehyde is a solid at room temperature, this protocol is relevant for liquid organic compounds. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure (Thiele Tube Method):
-
Place a small amount of the liquid into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube.[9]
-
When a continuous stream of bubbles is observed, remove the heat.
-
The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9][10]
Solubility Determination
This protocol determines the solubility of a compound in various solvents, which can indicate the presence of polar or non-polar functional groups.[11]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)
Procedure:
-
Add approximately 25 mg of 3,5-Diiodobenzaldehyde to a small test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[11]
-
After each addition, vigorously shake or vortex the test tube.[11]
-
Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent.
-
If the compound is insoluble in water, its solubility in acidic and basic solutions can be tested to identify acidic or basic functional groups.[12]
Synthetic Pathway Visualization
The synthesis of 3,5-Diiodobenzaldehyde can be achieved through a multi-step process starting from a more readily available precursor, such as 3,5-diiodobenzoic acid.[13] The following diagram illustrates a common synthetic route.
References
- 1. 3,5-Diiodobenzaldehyde [myskinrecipes.com]
- 2. 3,5-Diiodobenzaldehyde | C7H4I2O | CID 10237074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodobenzaldehyde | 17352-25-9 [amp.chemicalbook.com]
- 4. 3,5-Diiodobenzaldehyde CAS#: 17352-25-9 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3,5-Diiodobenzaldehyde | 17352-25-9 | Benchchem [benchchem.com]
